Pyrrole

Description

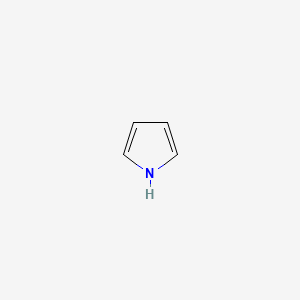

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N/c1-2-4-5-3-1/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAESVJOAVNADME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30604-81-0, 107760-17-8, 101359-25-5 | |

| Record name | Polypyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30604-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107760-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101359-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5021910 | |

| Record name | Pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

67.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an agreeable odor like chloroform; Darkens on standing if oxygen not completely removed; [Merck Index] Yellowish or brown liquid; Turns brown when polymerized by light; [Hawley] Hygroscopic; [HSDB] Colorless liquid; [MSDSonline], Liquid, Colourless to yellowish liquid; Nutty, sweet, warm, ethereal aroma | |

| Record name | Pyrrole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6924 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Pyrrole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1313/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

129.7 °C, 130.00 to 131.00 °C. @ 760.00 mm Hg | |

| Record name | PYRROLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

102 °F (39 °C) (CLOSED CUP) | |

| Record name | PYRROLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in alcohol, ether and dilute acids. Also soluble in most organic chemicals., Water solubility: 4.5X10+4 mg/l @ 25 °C, 45 mg/mL at 25 °C, Soluble in most fixed oils; Slightly soluble in water, Soluble (in ethanol) | |

| Record name | PYRROLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Pyrrole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1313/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9698 @ 20 °C, 0.955-0.975 | |

| Record name | PYRROLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrrole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1313/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

2.31 (Air= 1) | |

| Record name | PYRROLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

8.36 [mmHg], 8.35 mm Hg @ 25 dec C | |

| Record name | Pyrrole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6924 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PYRROLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid when fresh, Yellowish or brown oil | |

CAS No. |

109-97-7, 30604-81-0 | |

| Record name | 1H-Pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC72470 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PYRROLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86S1ZD6L2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PYRROLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-23.4 °C, -24 °C | |

| Record name | PYRROLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Pyrrole: From Historical Discovery to Modern Methodologies

Introduction: The Ubiquitous Five-Membered Ring

The pyrrole nucleus, a five-membered aromatic heterocycle containing a single nitrogen atom, represents one of the most fundamental structural motifs in the landscape of organic chemistry and biology. Its discovery in the 19th century was a seminal event, unlocking a new chapter in heterocyclic chemistry. The this compound ring system is a cornerstone of life itself, forming the core of vital natural products such as heme in hemoglobin, chlorophyll in plants, vitamin B12, and bile pigments like bilirubin.[1][2][3] Beyond nature's realm, this compound derivatives are integral to a vast array of synthetic compounds, including pharmaceuticals, functional materials, and organic dyes.[2][4]

This technical guide provides an in-depth exploration of the history and discovery of this compound synthesis. We will journey from its initial detection in coal tar to the development of the foundational named reactions that remain pillars of synthetic strategy today. This narrative is designed for researchers, scientists, and drug development professionals, moving beyond a mere recitation of facts to explain the causality behind experimental choices and the logical evolution of synthetic methodologies.

Part 1: The Dawn of this compound Chemistry - Discovery and Characterization

The story of this compound begins in 1834 with the German analytical chemist Friedlieb Ferdinand Runge.[1] While investigating the components of coal tar, Runge detected a substance that he named "this compound," derived from the Greek pyrrhos (πυρρός), meaning "fiery" or "reddish."[1][5][6] This name was inspired by the characteristic fiery red color the compound imparts to a pine wood splint moistened with hydrochloric acid, a reaction that became a classic qualitative test for its presence.[1] Although detected by Runge, it was not until 1857 that this compound was first isolated from the pyrolysate of bone.[1][6] These early discoveries, rooted in the analysis of complex natural mixtures, set the stage for the concerted effort to develop rational, predictable methods for the synthesis of the this compound core.

Part 2: The Foundational Pillars: Classic Named Syntheses

The late 19th century was a golden age for synthetic organic chemistry, witnessing the establishment of several elegant and robust methods for constructing the this compound ring. These named reactions, developed by pioneers like Knorr, Paal, and Hantzsch, are not merely historical footnotes; they are living methodologies that continue to be adapted and refined.

The Paal-Knorr this compound Synthesis (1884)

Arguably the most direct and widely applied method for this compound synthesis, the Paal-Knorr reaction was independently reported by German chemists Carl Paal and Ludwig Knorr around 1884.[7][8]

Core Transformation: The synthesis involves the condensation of a 1,4-dicarbonyl compound with an excess of ammonia or a primary amine, typically under neutral or weakly acidic conditions, to yield a substituted this compound.[9][10][11] The use of a weak acid like acetic acid can accelerate the reaction.[12]

Mechanistic Insights: For nearly a century, the precise mechanism of the Paal-Knorr synthesis was a subject of debate. The currently accepted mechanism, elucidated through the meticulous work of V. Amarnath and his colleagues in the 1990s, avoids an enamine intermediate that was previously proposed.[7][9][12] The key steps are:

-

Hemiaminal Formation: The amine performs a nucleophilic attack on one of the protonated carbonyl groups to form a hemiaminal intermediate.

-

Cyclization (Rate-Determining Step): The nitrogen of the hemiaminal then attacks the second carbonyl group in an intramolecular fashion to form a five-membered ring.[10][13] This ring-closing step is the rate-determining step of the reaction.

-

Dehydration: The resulting cyclic intermediate undergoes two successive dehydration steps to eliminate two molecules of water, leading to the formation of the stable aromatic this compound ring.[13]

Caption: Workflow of the Paal-Knorr this compound Synthesis.

Representative Protocol: Synthesis of 2,5-Dimethyl-1-phenylthis compound

-

Setup: To a round-bottom flask equipped with a reflux condenser, add acetonylacetone (1,4-diketone, 1 equivalent), aniline (primary amine, 1.1 equivalents), and glacial acetic acid as the solvent.

-

Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 2-3 hours. The progress can be monitored by thin-layer chromatography (TLC). The use of acetic acid serves as both a solvent and a mild acid catalyst to facilitate the condensation.

-

Workup: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. The product will often precipitate as a solid.

-

Purification: Collect the crude product by vacuum filtration, wash with water to remove residual acetic acid and aniline hydrochloride, and then recrystallize from a suitable solvent such as ethanol or methanol to yield the pure this compound.

The Knorr this compound Synthesis (1884)

Also developed by Ludwig Knorr, this synthesis provides access to a different substitution pattern on the this compound ring and is a powerful tool for constructing highly functionalized pyrroles.[14][15]

Core Transformation: The Knorr synthesis is the condensation of an α-amino-ketone with a β-ketoester or another ketone that possesses an activated methylene group (a CH₂ group flanked by two electron-withdrawing groups).[1][14]

Mechanistic Insights & Experimental Causality: A key challenge in the Knorr synthesis is the inherent instability of α-amino-ketones, which readily self-condense.[14] To circumvent this, the α-amino-ketone is almost always prepared in situ. A common and effective strategy involves the reduction of an α-oximino-ketone using zinc dust in acetic acid.[14]

-

In Situ Amine Formation: The β-ketoester is first treated with sodium nitrite in acetic acid to form the α-oximino-β-ketoester. Zinc dust is then added to reduce the oxime group to the desired α-amino-β-ketoester.

-

Condensation: The freshly generated, reactive α-amino-ketone immediately condenses with a second equivalent of the β-ketoester present in the reaction mixture. The amine attacks a carbonyl group of the second ketoester.

-

Cyclization & Dehydration: The resulting intermediate cyclizes and subsequently eliminates water to form the aromatic this compound product.[14]

Caption: Workflow of the Knorr this compound Synthesis.

The Hantzsch this compound Synthesis (1890)

Reported by Arthur Hantzsch, this method provides another versatile route to substituted pyrroles, complementing the Paal-Knorr and Knorr syntheses.[16] Despite its utility, the Hantzsch synthesis was surprisingly underutilized for many decades following its discovery.[2]

Core Transformation: The Hantzsch synthesis is a multi-component reaction involving the condensation of an α-haloketone, a β-ketoester, and ammonia or a primary amine.[11][16]

Mechanistic Insights: The most widely accepted mechanism proceeds through the initial formation of an enamine intermediate.

-

Enamine Formation: The amine (e.g., ammonia) first reacts with the β-ketoester to form a vinylogous amide, more commonly known as an enamine.[16] This step is crucial as it creates the nucleophile for the subsequent step.

-

Nucleophilic Attack: The electron-rich enamine then attacks the electrophilic carbon of the α-haloketone in an Sₙ2-type reaction, displacing the halide.

-

Cyclization & Dehydration: The resulting intermediate undergoes an intramolecular condensation, where the remaining amino group attacks the ketone carbonyl, followed by dehydration to yield the final this compound product.[16] An alternative mechanism involving an initial attack on the carbonyl carbon of the haloketone has also been proposed.[16]

Caption: Workflow of the Hantzsch this compound Synthesis.

Part 3: Comparison of Foundational Methodologies

The choice of synthetic route is dictated by the availability of starting materials and the desired substitution pattern on the final this compound product. The following table summarizes the key aspects of these foundational methods.

| Synthesis Method | Starting Materials | Key Feature | Common Application |

| Paal-Knorr | 1,4-Dicarbonyl, Amine/NH₃ | Most direct route; symmetrical or N-substituted pyrroles. | Synthesis of 1,2,5-substituted pyrroles. |

| Knorr | α-Amino-ketone, β-Ketoester | Access to highly functionalized, electron-deficient pyrroles. | Synthesis of pyrroles with ester groups, e.g., Knorr's this compound.[14] |

| Hantzsch | α-Haloketone, β-Ketoester, Amine/NH₃ | Multi-component reaction; convergent synthesis. | Flexible synthesis of polysubstituted pyrroles. |

Part 4: Industrial and Modern Synthetic Approaches

While the classic named reactions are mainstays in laboratory and medicinal chemistry, industrial-scale production often favors methods based on cost-effective and readily available feedstocks.

-

Synthesis from Furan: The primary industrial route involves the reaction of furan with ammonia in the vapor phase over solid acid catalysts like alumina (Al₂O₃) or silica (SiO₂) at high temperatures (e.g., 400-500 °C).[1][17][18] This method leverages the availability of furan, which can be derived from biomass sources like corncobs.

-

Synthesis from Acetylene: A commercial method involves passing a mixture of acetylene and ammonia through a red-hot tube, though this is less common today due to the handling requirements of acetylene.[6][11]

-

Modern Advancements: Research continues to refine these classic methods. The emergence of "green chemistry" has led to modifications of the Paal-Knorr synthesis using milder catalysts (e.g., I₂), solvent-free conditions, or greener solvents to improve efficiency and reduce environmental impact.[9] The development of novel transition-metal-catalyzed cyclizations and multicomponent reactions continues to expand the toolkit for accessing diverse this compound structures.[4]

Conclusion

The journey of this compound synthesis, from F. F. Runge's initial observation in coal tar to the sophisticated methodologies of the 21st century, is a testament to the ingenuity of chemical science. The foundational Paal-Knorr, Knorr, and Hantzsch syntheses remain indispensable tools, providing logical and reliable pathways to this vital heterocyclic core. Understanding the history, mechanisms, and practical considerations of these methods provides researchers with a robust strategic framework for the design and development of novel pharmaceuticals, materials, and biologically active compounds built upon the remarkable five-membered this compound ring.

References

- Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. (2018). RGM College Of Engineering and Technology.

- Hantzsch this compound synthesis - Wikipedia. (n.d.). Wikipedia.

- This compound - Wikipedia. (n.d.). Wikipedia.

- Friedlieb Ferdinand Runge - Grokipedia. (n.d.). Grokipedia.

- Friedlieb Ferdinand Runge - Wikipedia. (n.d.). Wikipedia.

- Knorr this compound synthesis - Wikipedia. (n.d.). Wikipedia.

- Paal–Knorr synthesis - Wikipedia. (n.d.). Wikipedia.

- The Paal-Knorr Synthesis: A Comprehensive Technical Guide to Substituted this compound Deriv

- The Hantzsch this compound Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. (2018). Thieme.

- Synthesis, Reactions and Medicinal Uses of this compound. (n.d.). Pharmaguideline.

- This compound | Aromatic, Heterocyclic, Nitrogen-Containing. (2008). Britannica.

- This compound | PDF | Organic Chemistry. (n.d.). Scribd.

- Paal-Knorr Synthesis. (n.d.). Alfa Chemistry.

- Knorr this compound Synthesis. (n.d.). SynArchive.

- Paal-Knorr this compound Synthesis. (n.d.). SynArchive.

- Paal-Knorr this compound Synthesis. (n.d.). Organic Chemistry Portal.

- Heterocyclic compounds part-I (this compound) | PPTX. (n.d.). Slideshare.

- Recent Advancements in this compound Synthesis. (2019). PubMed Central.

- Friedlieb Ferdinand Runge: A Revolutionary Chemist Who Identified Caffeine. (2019). RankRed.

- Friedlieb Ferdinand Runge | Organic Chemistry, Analytical Chemistry & Dye Synthesis. (2025). Britannica.

- This compound. (n.d.). St.Peter's Institute of Pharmaceutical Sciences.

- US2478452A - Production of this compound. (n.d.).

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. This compound | Aromatic, Heterocyclic, Nitrogen-Containing | Britannica [britannica.com]

- 4. Recent Advancements in this compound Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. stpeters.co.in [stpeters.co.in]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. rgmcet.edu.in [rgmcet.edu.in]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis, Reactions and Medicinal Uses of this compound | Pharmaguideline [pharmaguideline.com]

- 12. Paal-Knorr this compound Synthesis [organic-chemistry.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Knorr this compound synthesis - Wikipedia [en.wikipedia.org]

- 15. synarchive.com [synarchive.com]

- 16. Hantzsch this compound synthesis - Wikipedia [en.wikipedia.org]

- 17. Heterocyclic compounds part-I (this compound) | PPTX [slideshare.net]

- 18. US2478452A - Production of this compound - Google Patents [patents.google.com]

A Spectroscopic Guide to Pyrrole: Unveiling Molecular Properties for Researchers and Drug Development

This in-depth technical guide provides a comprehensive exploration of the fundamental spectroscopic properties of pyrrole. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of how this compound interacts with electromagnetic radiation, offering both theoretical understanding and practical insights for laboratory applications. By understanding the causality behind experimental choices, this guide aims to equip the reader with the expertise to confidently utilize spectroscopic techniques in their work with this compound-containing compounds.

The Spectroscopic Significance of this compound's Electronic Structure

This compound (C₄H₄NH) is a five-membered aromatic heterocycle that forms the core of many biologically significant molecules, including porphyrins (e.g., heme and chlorophyll), bile pigments, and some alkaloids. Its spectroscopic behavior is intrinsically linked to its electronic structure. The this compound ring is a planar, cyclic system with six π-electrons, fulfilling Hückel's rule for aromaticity. These delocalized π-electrons are the primary chromophores responsible for its characteristic spectroscopic signatures. The lone pair of electrons on the nitrogen atom actively participates in the aromatic system, which significantly influences the electron density distribution within the ring and, consequently, its interaction with light.

Electronic Spectroscopy: A Window into this compound's π-System

Electronic spectroscopy, primarily UV-Vis absorption, probes the transitions of electrons from lower to higher energy molecular orbitals. For this compound, the most significant electronic transitions involve the promotion of its π-electrons to anti-bonding (π*) orbitals.

UV-Vis Absorption Spectroscopy

In non-polar solvents like hexane, this compound exhibits a strong absorption band around 210 nm, with a molar extinction coefficient (ε) of approximately 15,000 M⁻¹cm⁻¹. This intense absorption is attributed to a high-energy π → π* transition within the conjugated diene system of the this compound ring. Weaker absorptions can also be observed at longer wavelengths, which may be attributed to other π → π* or Rydberg transitions. The position and intensity of these absorption bands are sensitive to the solvent environment and substitution on the this compound ring.

dot

Caption: Electronic transitions in this compound.

Experimental Protocol: Acquiring the UV-Vis Absorption Spectrum of this compound

This protocol outlines the steps for obtaining a UV-Vis absorption spectrum of this compound in a solution phase.

Materials:

-

This compound (freshly distilled)

-

Spectroscopic grade solvent (e.g., ethanol, hexane)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Instrument Warm-up: Turn on the UV-Vis spectrophotometer and its light sources (deuterium and tungsten lamps) and allow them to warm up for at least 20 minutes to ensure stable output.[1]

-

Sample Preparation:

-

Prepare a stock solution of this compound in the chosen solvent. Due to the high molar absorptivity of this compound, a dilute solution is required. A typical concentration would be in the range of 10⁻⁴ to 10⁻⁵ M.

-

Ensure the this compound is completely dissolved.[2]

-

-

Baseline Correction:

-

Sample Measurement:

-

Empty the blank cuvette, rinse it with a small amount of the this compound solution, and then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer.

-

Acquire the absorption spectrum of the sample.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) and record the absorbance value at this wavelength.

-

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

-

Fluorescence Spectroscopy: The Quenched Emission of this compound

Simple heterocyclic molecules like this compound are generally non-fluorescent or exhibit very weak fluorescence.[3] This is primarily due to efficient non-radiative decay pathways that allow the excited state to return to the ground state without emitting a photon. However, the introduction of specific substituents can induce fluorescence in this compound derivatives. By creating donor-acceptor systems, the intramolecular charge transfer (ICT) character of the excited state can be enhanced, leading to significant fluorescence emission. The design of such fluorescent this compound derivatives is a key area of research for applications in bioimaging and materials science.[3][4][5][6][7][8][9]

Vibrational Spectroscopy: Probing the Molecular Bonds of this compound

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed information about the vibrational modes of a molecule. These techniques are highly sensitive to the molecular structure, symmetry, and bonding environment. This compound belongs to the C₂ᵥ point group, and its 24 normal vibrational modes can be classified into different symmetry species.[5][10]

dot

Caption: A typical workflow for vibrational analysis.

Infrared (IR) and Raman Spectroscopy

The selection rules for IR and Raman spectroscopy are different. A vibrational mode is IR active if it causes a change in the molecule's dipole moment, while a mode is Raman active if it leads to a change in the molecule's polarizability. For a molecule with C₂ᵥ symmetry like this compound, all vibrational modes are, in principle, both IR and Raman active.[11] However, the intensities of the bands can vary significantly between the two techniques, making them complementary.

Key Vibrational Modes of this compound:

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Technique |

| ~3400 | N-H stretch | IR, Raman |

| ~3100 | C-H stretch | IR, Raman |

| ~1530 | Ring stretch | IR, Raman |

| ~1470 | Ring stretch | IR, Raman |

| ~1145 | Ring breathing | Raman |

| ~1045 | C-H in-plane bend | IR |

| ~740 | C-H out-of-plane bend | IR |

Experimental Protocol: Acquiring ATR-FTIR and Raman Spectra of Liquid this compound

A. Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Materials:

-

Liquid this compound

-

ATR-FTIR spectrometer

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty crystal.[12][13]

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal, ensuring it completely covers the crystal surface.[12][13][14]

-

Acquire Spectrum: Collect the FTIR spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent and a soft, lint-free wipe.[12]

B. Raman Spectroscopy

Materials:

-

Liquid this compound

-

Raman spectrometer with a suitable laser excitation wavelength (e.g., 532 nm or 785 nm)

-

Glass vial or capillary tube

Procedure:

-

Sample Preparation: Fill a clean glass vial or capillary tube with liquid this compound.[15][16]

-

Instrument Setup: Place the sample in the spectrometer's sample holder. Adjust the focus of the laser onto the liquid sample.

-

Spectrum Acquisition: Set the appropriate acquisition parameters (laser power, exposure time, number of accumulations) and collect the Raman spectrum. Be mindful of potential fluorescence from impurities, which can be minimized by using a longer wavelength laser.[16]

-

Data Processing: Process the raw spectrum to remove any background fluorescence and cosmic rays.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating this compound's Structure

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectrum of this compound is characteristic of its aromatic nature. Due to the delocalization of the nitrogen lone pair, the ring protons are deshielded and appear at relatively high chemical shifts. The spectrum typically shows two multiplets, one for the α-protons (H2, H5) and one for the β-protons (H3, H4).

The ¹³C NMR spectrum of this compound also reflects the electron density distribution in the ring, with two distinct signals for the α- and β-carbons.

Typical NMR Data for this compound (in CDCl₃):

| Nucleus | Chemical Shift (ppm) |

| ¹H (N-H) | ~8.0 |

| ¹H (α-H) | ~6.7 |

| ¹H (β-H) | ~6.2 |

| ¹³C (α-C) | ~118 |

| ¹³C (β-C) | ~108 |

Note: Chemical shifts can vary depending on the solvent and concentration.

The coupling constants between the protons provide further structural information. For instance, the vicinal coupling constant (³J) between adjacent protons is typically in the range of 2-3 Hz.

Conclusion

The spectroscopic properties of this compound are a direct reflection of its unique electronic and molecular structure. UV-Vis, vibrational, and NMR spectroscopies provide a powerful and complementary suite of tools for characterizing this compound and its derivatives. A thorough understanding of these techniques and the fundamental properties of this compound is essential for researchers in various fields, from fundamental chemistry to the development of new pharmaceuticals and advanced materials. This guide serves as a foundational resource, empowering scientists to leverage spectroscopy to its full potential in their investigations of this important heterocyclic compound.

References

-

Rational design of this compound derivatives with aggregation-induced phosphorescence characteristics for time-resolved and two-photon luminescence imaging. (n.d.). National Institutes of Health. Retrieved January 3, 2026, from [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved January 3, 2026, from [Link]

-

The Vibrational Spectra of this compound and Some of Its Deuterium Derivatives. (1942). AIP Publishing. Retrieved January 3, 2026, from [Link]

-

Sketches of the pyrrolyl normal modes belonging to all four irreducible... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

The Vibrational Spectra of this compound and Some of Its Deuterium Derivatives. (1942). AIP Publishing. Retrieved January 3, 2026, from [Link]

-

Synthesis, Photophysical and Photovoltaic Properties of Conjugated Polymers Containing Fused Donor–Acceptor Dithienopyrrolobenzothiadiazole and Dithienopyrroloquinoxaline Arenes. (2012). ACS Publications. Retrieved January 3, 2026, from [Link]

-

The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles. (2017). National Institutes of Health. Retrieved January 3, 2026, from [Link]

-

13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0035924). (n.d.). HMDB. Retrieved January 3, 2026, from [Link]

-

The vibrational spectrum of this compound (C4H5N) and furan (C4H4O) in the gas phase. (2002). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Retrieved January 3, 2026, from [Link]

-

Medicinal chemical optimization of fluorescent this compound-based COX-2 probes. (2016). National Institutes of Health. Retrieved January 3, 2026, from [Link]

-

New Pyrrolo[3,2-b]this compound Derivatives with Multiple-Acceptor Substitution: Efficient Fluorescent Emission and Near-Infrared Two-Photon Absorption. (2015). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Theoretical characterization of the lowest-energy absorption band of this compound. (2002). aip.scitation.org. Retrieved January 3, 2026, from [Link]

-

This compound - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 3, 2026, from [Link]

-

The FTIR spectrum for this compound. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

UV−vis absorption spectra of this compound before and after polymerization by... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Synthesis And Fluorescent Properties Of this compound Derivatives With(4-hydroxymethyl-phenyl)acetenyl. (2017). Globe Thesis. Retrieved January 3, 2026, from [Link]

-

Vibrational spectroscopic study of this compound and its deuterated derivatives: Comparison of the quality of the applicability of the DFT/Becke3P86 and the DFT/Becke3LYP functionals. (2002). ResearchGate. Retrieved January 3, 2026, from [Link]

-

High resolution photofragment translational spectroscopy studies of the near ultraviolet photolysis of this compound. (2007). Royal Society of Chemistry. Retrieved January 3, 2026, from [Link]

-

Left: Sketch of this compound and its principal axis system. Right: Character table of the C2v symmetry point group. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Synthesis and photophysical properties of N-alkyl dithieno[3,2-b:2′,3′-d]this compound based donor/acceptor-π-conjugated copolymers for solar-cell application. (2021). Royal Society of Chemistry. Retrieved January 3, 2026, from [Link]

-

How to prepare liquid sample for Raman spectrometer to get good spectrum? (2016). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Electronic, vibrational, and torsional couplings in N-methylthis compound: Ground, first excited, and cation states. (2017). Semantic Scholar. Retrieved January 3, 2026, from [Link]

-

Spectra–Structure Correlations in Raman Spectroscopy. (2006). Wiley Online Library. Retrieved January 3, 2026, from [Link]

-

ATR-FTIR spectra of pure this compound before polymerization (a),... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

How To Perform UV Vis Spectroscopy? - Chemistry For Everyone. (2023). YouTube. Retrieved January 3, 2026, from [Link]

-

Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Retrieved January 3, 2026, from [Link]

-

Raman Spectroscopy Protocol (v.1.0). (2001). protocols.io. Retrieved January 3, 2026, from [Link]

-

Raman Spectroscopy as a Tool for the Characterization of this compound and Indole Cyanation via Vilsmeier-Haack Reaction. (2021). ResearchGate. Retrieved January 3, 2026, from [Link]

-

13C-nuclear magnetic resonance study of [85% 13C-enriched proline]thyrotropin releasing factor: 13C-13C vicinal coupling constants and conformation of the proline residue. (1975). National Institutes of Health. Retrieved January 3, 2026, from [Link]

-

UV/vis spectra of PPy and its derivatives (PPy-1, PPy-2, PPy-3, PPy-4 and PPy-5). (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

7.2: Identifying all IR- and Raman-active vibrational modes in a molecule. (2020). Chemistry LibreTexts. Retrieved January 3, 2026, from [Link]

-

Using the FT-IR: Solid & Liquid Samples. (2018). YouTube. Retrieved January 3, 2026, from [Link]

-

Raman spectra of neat this compound and nine other binary mixtures... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

This compound. (n.d.). NIST WebBook. Retrieved January 3, 2026, from [Link]

-

How To Prepare Sample For Raman Spectroscopy? - Chemistry For Everyone. (2023). YouTube. Retrieved January 3, 2026, from [Link]

-

This compound. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]

-

How to prepare a liquid sample for FTIR spectrum? (2021). ResearchGate. Retrieved January 3, 2026, from [Link]

Sources

- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 2. chem.uzh.ch [chem.uzh.ch]

- 3. spectrabase.com [spectrabase.com]

- 4. Synthesis and photophysical properties of N-alkyl dithieno[3,2-b:2′,3′-d]this compound based donor/acceptor-π-conjugated copolymers for solar-cell application - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Medicinal chemical optimization of fluorescent this compound-based COX-2 probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rational design of this compound derivatives with aggregation-induced phosphorescence characteristics for time-resolved and two-photon luminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. globethesis.com [globethesis.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. scielo.br [scielo.br]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. plus.ac.at [plus.ac.at]

An In-Depth Technical Guide to the Foundational Reactivity Patterns of Pyrrole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Heterocycle

Pyrrole, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry and natural product synthesis. Its scaffold is embedded in a vast array of biologically critical molecules, including heme, chlorophyll, vitamin B12, and numerous pharmaceuticals such as atorvastatin. Understanding the fundamental principles that govern its chemical reactivity is paramount for any scientist aiming to synthesize or functionalize this compound-containing structures. This guide provides an in-depth exploration of the early, foundational investigations into this compound's reactivity, offering not just protocols but the causal, mechanistic reasoning behind its distinct chemical behavior. We will dissect its electronic structure to understand its heightened reactivity compared to benzene, rationalize its precise regioselectivity in electrophilic substitutions, and detail the optimized conditions required to tame its vigorous, and sometimes problematic, nature.

The Electronic Heart of this compound: A π-Excessive System

The reactivity of this compound is a direct consequence of its electronic architecture. While it is aromatic, satisfying Hückel's rule with 6 π-electrons, these electrons are delocalized over only five atoms. This makes the ring "π-excessive," meaning each carbon atom bears a greater share of the electron density than the carbons in benzene.[1] The key contributor to this electron-rich nature is the nitrogen atom, whose lone pair of electrons actively participates in the aromatic π-system.[2][3]

This delocalization can be visualized through its resonance structures, which show a buildup of negative charge on the ring carbons and a corresponding positive charge on the nitrogen. This increased nucleophilicity of the carbon atoms makes the this compound ring exceptionally activated towards attack by electrophiles, far more so than benzene.[4][5]

Caption: Resonance delocalization of the nitrogen lone pair increases electron density on the carbon atoms.

Electrophilic Aromatic Substitution: The Preeminent Reaction Pathway

The high electron density of the this compound ring makes electrophilic aromatic substitution (EAS) its dominant and most synthetically useful reaction type.[6] However, this high reactivity necessitates careful selection of reagents to prevent unwanted side reactions.

The Unwavering Regioselectivity for the α-Position (C2/C5)

A defining feature of this compound's reactivity is the overwhelming preference for electrophilic attack at the C2 (or α) position over the C3 (or β) position.[7][8] This regioselectivity is not arbitrary; it is dictated by the relative stability of the cationic intermediate (the σ-complex or arenium ion) formed during the reaction.

-

Attack at C2 (α-position): The positive charge of the intermediate is delocalized over three atoms, resulting in three major resonance structures. This extensive delocalization provides significant stabilization.[9][10]

-

Attack at C3 (β-position): The intermediate's positive charge is only delocalized over two atoms, leading to only two major resonance structures. This results in a less stable, higher-energy intermediate.[10][11]

According to the Hammond postulate, the transition state leading to the more stable intermediate will be lower in energy. Consequently, the reaction pathway via α-attack has a lower activation energy and proceeds much faster.[12]

Sources

- 1. homework.study.com [homework.study.com]

- 2. gauthmath.com [gauthmath.com]

- 3. This compound undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+ [pearson.com]

- 4. quora.com [quora.com]

- 5. brainly.com [brainly.com]

- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 7. quora.com [quora.com]

- 8. Heterocyclic compounds part _IV (this compound) | PPTX [slideshare.net]

- 9. echemi.com [echemi.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. When this compound undergoes electrophilic aromatic substitution class 11 chemistry CBSE [vedantu.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Exploratory Synthesis of Novel Pyrrole-Based Scaffolds: From Foundational Methods to Modern Catalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of the Pyrrole Scaffold

The this compound ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry and natural product synthesis.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a "privileged scaffold" — a molecular framework that is repeatedly found in biologically active compounds.[3][4][5][6] From the chlorophyll that powers life to blockbuster drugs like Atorvastatin (Lipitor) and the anti-cancer agent Sunitinib (Sutent), the this compound core is a recurring motif.[3][5][7][8]

The quest for novel therapeutics demands a continuous exploration of new chemical space. Synthesizing libraries of diverse, functionalized this compound derivatives is therefore a critical endeavor in modern drug discovery.[6][8] This guide provides a comprehensive overview of key synthetic strategies, moving from classical, time-tested reactions to cutting-edge, transition-metal-catalyzed and multicomponent methodologies. We will delve into the causality behind experimental choices, provide actionable protocols, and outline the critical process of structural validation, equipping researchers with the knowledge to confidently navigate the synthesis of novel this compound-based scaffolds.

Part 1: Foundational Pillars of this compound Synthesis

The classical methods for this compound synthesis remain highly relevant, offering robust and often scalable routes to core structures. Understanding these foundational reactions is essential before exploring more modern techniques.

The Paal-Knorr Synthesis: Cyclocondensation of 1,4-Dicarbonyls

The Paal-Knorr synthesis is arguably the most direct and widely used method for preparing pyrroles.[9] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to form the this compound ring through the elimination of two water molecules.[10][11]

Causality and Mechanistic Insight: The reaction proceeds via the formation of a hemiaminal upon nucleophilic attack of the amine on one of the carbonyls. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl, forming a dihydroxytetrahydrothis compound intermediate.[11] The rate-determining step is often the acid-catalyzed dehydration of this intermediate to yield the aromatic this compound.[9][12][13] The choice of acid catalyst is critical; strong acids at low pH can favor the formation of furan byproducts.[10]

Advantages:

-

Simplicity and High Yields: The reaction is conceptually straightforward and often provides good to excellent yields.[9]

-

Convergent: Two key fragments are brought together in a single, ring-forming operation.

Limitations:

-

Precursor Availability: The primary limitation is the accessibility of the starting 1,4-dicarbonyl compounds, which can be challenging to synthesize.[12][14]

-

Harsh Conditions: Classical protocols often require prolonged heating in acid, which can be incompatible with sensitive functional groups.[9]

Experimental Protocol: Synthesis of 1-Benzyl-2,5-dimethylthis compound

-

To a round-bottom flask, add acetonylacetone (1,4-diketone, 1.14 g, 10 mmol) and benzylamine (1.07 g, 10 mmol).

-

Add glacial acetic acid (15 mL) as the solvent and catalyst.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C) for 2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

-

Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the pure N-substituted this compound.

The Hantzsch this compound Synthesis: A Multicomponent Approach

The Hantzsch synthesis is a versatile method that constructs the this compound ring from three components: a β-ketoester, an α-haloketone, and ammonia or a primary amine.[15][16] This multicomponent nature allows for the rapid assembly of highly substituted pyrroles.[17][18]

Causality and Mechanistic Insight: The reaction typically begins with the formation of an enamine intermediate from the β-ketoester and the amine.[15] This enamine then acts as a nucleophile, attacking the α-haloketone. The subsequent intramolecular condensation and dehydration lead to the final this compound product.[15] The sequence of events allows for significant diversity to be built into the final scaffold based on the choice of the three starting materials.

Advantages:

-

High Degree of Substitution: Enables the synthesis of polysubstituted pyrroles with control over the substitution pattern.

-

Readily Available Starting Materials: The components are generally more accessible than the 1,4-diketones required for the Paal-Knorr synthesis.

Limitations:

-

Reaction Conditions: Can require careful control of pH and temperature to avoid side reactions.

-

Potential for Isomers: Depending on the substrates, mixtures of regioisomers can sometimes be formed.

Experimental Protocol: Synthesis of Ethyl 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate

-

In a round-bottom flask, dissolve ethyl acetoacetate (β-ketoester, 1.30 g, 10 mmol) in 20 mL of a 1:1 mixture of glacial acetic acid and water.

-

Add ammonium acetate (1.54 g, 20 mmol) to the solution.

-

To this mixture, add α-chloroacetophenone (α-haloketone, 1.55 g, 10 mmol) portion-wise while stirring.

-

Heat the reaction mixture at 100°C for 1 hour.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Pour the mixture into cold water (50 mL), which should cause the product to precipitate.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude solid from ethanol to obtain the purified polysubstituted this compound.

Part 2: Modern Methodologies for Enhanced Scope and Efficiency

To overcome the limitations of classical methods, modern organic synthesis has introduced a range of new strategies. These approaches often feature milder reaction conditions, greater functional group tolerance, and improved efficiency, making them ideal for creating diverse compound libraries.

Transition Metal-Catalyzed this compound Synthesis

The use of transition metals, such as rhodium, zinc, ruthenium, and palladium, has revolutionized this compound synthesis.[1][19] These catalysts enable transformations that are not feasible through traditional methods, often proceeding with high efficiency and selectivity under mild conditions.[20][21]

Causality and Mechanistic Insight: ZnI₂-Catalyzed Synthesis from Dienyl Azides A notable example is the zinc- or rhodium-catalyzed conversion of dienyl azides into pyrroles.[20][22] In this process, the Lewis acidic metal catalyst coordinates to the azide, facilitating the extrusion of dinitrogen (N₂). This generates a reactive intermediate that undergoes electrocyclization to form the this compound ring.[21] Zinc iodide (ZnI₂) has emerged as a particularly attractive catalyst as it is significantly cheaper than rhodium-based catalysts while being equally effective.[20][21] This method is tolerant of a wide array of functional groups on the aryl substituents.[20]

Advantages:

-

Mild Conditions: Reactions often proceed at room temperature.[20][22]

-

High Functional Group Tolerance: Compatible with sensitive groups that would not survive classical acidic conditions.

-

Efficiency: Catalytic amounts of the metal are sufficient, and reactions can be rapid.

Experimental Protocol: ZnI₂-Catalyzed Synthesis of a 2,5-Disubstituted this compound

-

In a nitrogen-flushed vial, dissolve the starting dienyl azide (0.5 mmol) in anhydrous dichloromethane (DCM, 2.5 mL).

-

Add zinc iodide (ZnI₂) (0.05 mmol, 10 mol%) to the solution.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.

-

Monitor the reaction by TLC. The evolution of N₂ gas may be observed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL).

-

Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (silica gel) to yield the pure this compound product.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot operation to form a product containing substantial portions of all reactants, are a cornerstone of modern medicinal chemistry.[23][24] They offer an elegant and atom-economical pathway to complex molecules, such as highly functionalized pyrroles, from simple starting materials.[25]

Causality and Mechanistic Insight: Various MCR strategies for this compound synthesis exist. One powerful approach involves the iron(III)-catalyzed reaction of a 1,3-dicarbonyl compound, an amine, an aldehyde, and a nitroalkane.[26] The reaction proceeds through a cascade of interconnected steps, likely involving initial Knoevenagel condensation and Michael addition, followed by intramolecular cyclization and dehydration/denitration to furnish the highly substituted this compound scaffold. The efficiency stems from avoiding the isolation and purification of intermediates, which saves time, reagents, and solvent.[26]

Advantages:

-

High Convergence and Atom Economy: Builds molecular complexity rapidly from simple precursors.

-

Operational Simplicity: One-pot procedures are ideal for library synthesis and high-throughput screening.[26]

-

Structural Diversity: The final structure can be easily varied by simply changing any of the starting components.

Diagram: Generalized Workflow for Multicomponent this compound Synthesis

Caption: Workflow of a four-component reaction for efficient this compound synthesis.

Part 3: Structural Validation and Characterization

The synthesis of a novel compound is incomplete without rigorous structural confirmation. This self-validating step is essential for establishing structure-activity relationships (SAR) and ensuring the integrity of downstream biological data.[27] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose.[27]

Core Analytical Techniques

-

Nuclear Magnetic Resonance (NMR): Provides detailed information about the carbon-hydrogen framework.[27]

-

¹H NMR: Reveals the number of different types of protons, their electronic environment, and their proximity to other protons.

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

-

-

High-Resolution Mass Spectrometry (HRMS): Delivers a highly accurate measurement of the molecular weight, allowing for the unambiguous determination of the elemental composition (molecular formula).[27]

Data Presentation: A Comparative Analysis

The following tables summarize characteristic spectroscopic data for a hypothetical novel this compound scaffold.

Table 1: Typical ¹H and ¹³C NMR Data for a Substituted this compound Scaffold [27][28]

| Nucleus | Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Key Information Provided |

|---|---|---|---|---|

| ¹H | This compound N-H | 8.0 - 9.5 | Broad singlet | Characteristic of the acidic proton on the nitrogen. |

| This compound C-H | 6.0 - 7.5 | Doublet, Triplet, or Singlet | Aromatic region; coupling patterns reveal substitution. | |

| Substituent Protons | Varies | Varies | Confirms the identity and connectivity of attached groups. | |

| ¹³C | This compound C2/C5 | 115 - 130 | - | Downfield shift due to proximity to nitrogen. |

| This compound C3/C4 | 105 - 120 | - | Upfield relative to C2/C5. |

| | Substituent Carbons | Varies | - | Confirms the carbon skeleton of substituents. |

Table 2: High-Resolution Mass Spectrometry (HRMS) Data Interpretation [27]

| Parameter | Example Data (Compound: C₁₅H₁₂N₂O₂) | Interpretation |

|---|---|---|

| Calculated Mass | 252.0899 | The exact mass calculated for the proposed molecular formula [M+H]⁺. |

| Observed Mass | 252.0895 | The experimentally measured mass from the HRMS instrument. |

| Mass Accuracy | -1.6 ppm | The difference between calculated and observed mass, expressed in parts per million. A value < 5 ppm provides high confidence in the assigned formula. |

Experimental Protocol: Sample Preparation and Analysis

-

Sample Preparation (NMR):

-

Accurately weigh 5-10 mg of the purified, dry compound.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[27] The solvent choice is crucial to prevent its signals from overlapping with analyte signals.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

-

-

NMR Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[27]

-

Acquire a standard 1D ¹H spectrum, followed by a ¹³C spectrum.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to definitively assign connectivity, especially for complex structures.

-

-

HRMS Analysis:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample directly into the mass spectrometer or use an LC-MS system.

-

Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties, using an electrospray ionization (ESI) source.

-

Compare the measured accurate mass to the calculated mass for the proposed formula.

-

Part 4: Strategic Workflow for Exploratory Synthesis

A successful exploratory synthesis campaign requires more than just executing reactions; it involves a strategic workflow that encompasses design, synthesis, purification, and analysis in an iterative cycle.

Diagram: Integrated Workflow for Novel this compound Scaffold Discovery

Caption: Iterative cycle of design, synthesis, and evaluation in drug discovery.

Key Strategic Considerations:

-

Synthetic Route Selection: The choice between a classical, transition-metal-catalyzed, or multicomponent approach depends on the desired level of substitution, required functional group tolerance, and the availability of starting materials.

-

Purification Challenges: Pyrroles can be sensitive to oxidation or polymerization, especially if unsubstituted at the α-positions.[29] Purification strategies must be chosen carefully to maintain compound integrity.

-

Yield vs. Diversity: In early-stage exploratory synthesis, the breadth of the chemical library (diversity) is often prioritized over optimizing the yield of any single compound. MCRs are particularly well-suited for this objective.

-

Iterative Design: The structural and biological data from the first generation of synthesized compounds should directly inform the design of the next generation, creating a feedback loop that drives the project toward promising lead candidates.

Conclusion

The exploratory synthesis of novel this compound-based scaffolds is a dynamic and vital field within drug discovery. While classical methods like the Paal-Knorr and Hantzsch syntheses provide a robust foundation, modern transition-metal catalysis and multicomponent reactions have dramatically expanded the synthetic toolbox. These advanced methods enable the creation of diverse and highly functionalized this compound libraries under mild and efficient conditions. A successful research program hinges not only on sophisticated synthetic execution but also on rigorous structural validation and a strategic, iterative workflow. By integrating these pillars of synthesis, characterization, and design, researchers can effectively navigate the chemical landscape to uncover the next generation of this compound-based therapeutics.

References

-

Hu, D., Dong, H., Shen, M., Redford, J. E., Stokes, B. J., Pumphrey, A. L., & Driver, T. G. (2007). Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. Organic Letters, 9(25), 5191–5194. Available from: [Link]

-

Dong, H., Shen, M., Redford, J. E., Stokes, B. J., Pumphrey, A. L., & Driver, T. G. (2007). Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. Organic Letters. Available from: [Link]

-

Various Authors. (n.d.). Recent transition metal‐catalyzed procedures for the synthesis of pyrroles. ResearchGate. Available from: [Link]

-

Melo, C., Tiritan, M. E., & Pinto, M. M. M. (2014). Solid-Phase Synthesis of this compound Derivatives through a Multicomponent Reaction Involving Lys-Containing Peptides. ACS Combinatorial Science, 16(5), 225-232. Available from: [Link]

-

Li, J., Neumann, H., & Beller, M. (2013). General and Regioselective Synthesis of Pyrroles via Ruthenium-Catalyzed Multicomponent Reactions. Journal of the American Chemical Society, 135(23), 8560–8563. Available from: [Link]

-

Dong, H., Shen, M., Redford, J. E., Stokes, B. J., Pumphrey, A. L., & Driver, T. G. (2007). Transition metal-catalyzed synthesis of pyrroles from dienyl azides. Organic Letters, 9(25), 5191-4. Available from: [Link]

-

Pronay, C. L., & Nguyen, T. (2020). Recent Advancements in this compound Synthesis. ACS Omega, 5(21), 11955-11967. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr this compound Synthesis. Organic Chemistry Portal. Available from: [Link]

-

Various Authors. (n.d.). Recent Advances in Synthetic Methods for 2 H ‐Pyrroles. ResearchGate. Available from: [Link]

-

Semantic Scholar. (n.d.). Multicomponent reactions for the synthesis of pyrroles. Semantic Scholar. Available from: [Link]

-

Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Sharma, P. (2015). This compound: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. Available from: [Link]

-

Mateev, E., et al. (2025). A Review on this compound Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. Available from: [Link]

-

BIOSYNCE. (2025). What are the challenges in the synthesis and application of this compound?. BIOSYNCE Blog. Available from: [Link]

-

Estévez, V., Villacampa, M., & Menéndez, J. C. (2014). Recent advances in the synthesis of pyrroles by multicomponent reactions. Chemical Society Reviews, 43(13), 4633-57. Available from: [Link]

-

MDPI. (n.d.). Special Issue : Recent Developments in the Medicinal Chemistry of Pyrroles. MDPI. Available from: [Link]

-

Sharma, A., & Kumar, V. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry, 34(1). Available from: [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia. Available from: [Link]

-

Sbardella, G., et al. (2020). Bioactive this compound-based compounds with target selectivity. Molecules, 25(11), 2692. Available from: [Link]

-

Odom, A. L., & McDaniel, T. J. (2015). Ti-Catalyzed Multicomponent Synthesis of Pyrroles Using Allene Coupling Partners. Accounts of Chemical Research, 48(11), 2822-2833. Available from: [Link]

- Various Authors. (n.d.).

-

Bhardwaj, V., et al. (2015). This compound: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. Available from: [Link]

-